

Understanding the Kinetics of NTR 368-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NTR 368

Cat. No.: B599692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR)[1][2]. It has been identified as a potent, direct inducer of apoptosis, particularly in cells of neuronal origin[1][2]. This technical guide provides an in-depth overview of the kinetics and molecular mechanisms governing **NTR 368**-induced apoptosis. It consolidates the current understanding of the signaling pathways, offers detailed protocols for key experimental assays, and presents quantitative data to facilitate further research and development. While specific kinetic data from the foundational study by Hileman et al. is not publicly available, this guide presents an illustrative framework based on the well-established apoptotic signaling of the parent p75NTR receptor.

Introduction to NTR 368 and Apoptotic Signaling

The p75NTR is a member of the tumor necrosis factor (TNF) receptor superfamily and plays a crucial role in neuronal cell death and survival[3][4]. Unlike many receptors that require ligand binding to initiate a signaling cascade, p75NTR can induce apoptosis in a ligand-independent manner through its intracellular "death domain"[3][5]. The **NTR 368** peptide represents a functional fragment of this domain[2][6]. Studies suggest that the peptide's ability to form a helical structure is linked to its pro-apoptotic function[6].

The signaling cascade initiated by p75NTR, and by extension **NTR 368**, is thought to primarily involve the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the activation of c-Jun N-terminal kinase (JNK), leading to changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like Caspase-3[5].

Kinetics of NTR 368-Induced Apoptosis

The kinetics of apoptosis—the timing and rate at which cell death occurs following a stimulus—are critical for understanding the potency and mechanism of an inducing agent. This involves assessing various apoptotic markers over time (time-course) and in response to different concentrations of the agent (dose-response).

Data Presentation

While the original quantitative data for the **NTR 368** peptide from foundational studies are not detailed in accessible literature, the following tables provide an illustrative example of how such kinetic data would be presented. These placeholder values are based on typical apoptotic responses observed in neuroblastoma cell lines to similar stimuli.

Table 1: Dose-Response of **NTR 368** on Neuroblastoma Cell Viability

NTR 368 Conc. (μM)	Cell Viability (%) after 24h Incubation
0 (Control)	100 ± 5.2
10	85 ± 4.1
25	62 ± 6.5
50	41 ± 5.8
100	25 ± 3.9
200	15 ± 2.7
Illustrative data representing typical results from an MTT or similar viability assay.	

Table 2: Time-Course of Caspase-3 Activation by 50 μ M **NTR 368**

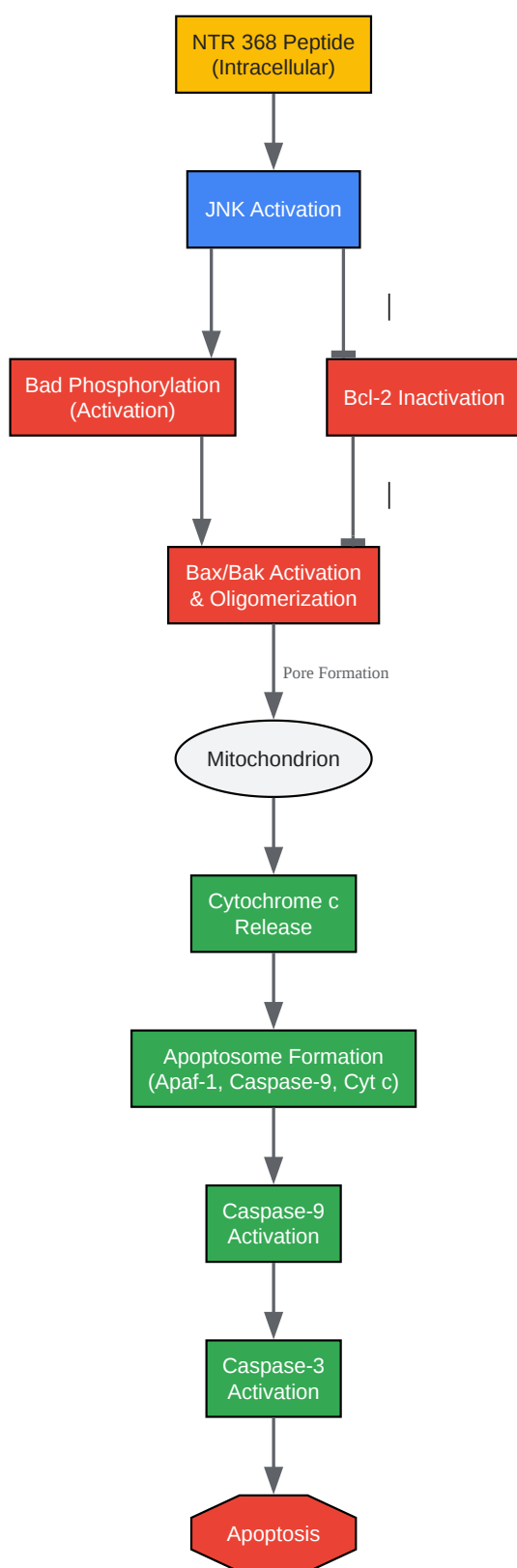
Incubation Time (Hours)	Relative Caspase-3 Activity (Fold Change vs. Control)
0	1.0 \pm 0.1
2	1.3 \pm 0.2
4	2.5 \pm 0.4
8	4.8 \pm 0.6
12	5.2 \pm 0.5
24	3.1 \pm 0.4
Illustrative data representing typical results from a fluorometric caspase-3 activity assay.	

 Table 3: Time-Course of Apoptotic Cell Population after Treatment with 50 μ M **NTR 368**

Incubation Time (Hours)	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0	2.1 \pm 0.5	1.5 \pm 0.3
4	15.6 \pm 2.1	3.2 \pm 0.8
8	28.4 \pm 3.5	10.1 \pm 1.9
12	22.1 \pm 2.8	25.7 \pm 3.1
24	8.9 \pm 1.7	45.3 \pm 4.2
Illustrative data representing typical results from Annexin V/Propidium Iodide flow cytometry analysis.		

Signaling Pathways and Visualizations

The apoptotic signal from **NTR 368** is believed to propagate through the intrinsic pathway. Key events include the activation of JNK, which can phosphorylate and inactivate anti-apoptotic Bcl-2 family members (like Bcl-2) or activate pro-apoptotic BH3-only members (like Bad), leading to Bax/Bak activation, cytochrome c release, and apoptosome formation.



[Click to download full resolution via product page](#)

NTR 368 intrinsic apoptosis signaling pathway.

Experimental Protocols

Accurate assessment of apoptosis requires robust and well-defined experimental protocols. The following sections detail standard methodologies for key assays used to study the kinetics of **NTR 368**-induced cell death.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

- **Cell Seeding:** Seed neuroblastoma cells (e.g., SK-N-BE) in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Treatment:** Treat cells with varying concentrations of **NTR 368** peptide (e.g., 0-200 μM) diluted in serum-free media. Include a vehicle-only control.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO_2 incubator.
- **MTT Addition:** Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C .
- **Solubilization:** Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Analysis:** Express cell viability as a percentage relative to the vehicle-treated control cells.



[Click to download full resolution via product page](#)

Workflow for MTT-based cell viability assay.

Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

- Cell Culture and Treatment: Culture cells in 6-well plates and treat with **NTR 368** for various time points (e.g., 0, 4, 8, 12, 24 hours).
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
 - Viable cells: Annexin V- / PI-
 - Early apoptotic cells: Annexin V+ / PI-
 - Late apoptotic/necrotic cells: Annexin V+ / PI+

Caspase-3 Activity Assay

This fluorometric assay quantifies the activity of the key executioner caspase, Caspase-3.

Methodology:

- **Cell Lysis:** After treatment with **NTR 368**, lyse the cells using a specific cell lysis buffer on ice.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **Assay Reaction:** In a black 96-well plate, add 50 µg of protein lysate to each well. Add the reaction buffer containing the fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC).
- **Incubation:** Incubate the plate at 37°C for 1-2 hours, protected from light.
- **Measurement:** Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- **Analysis:** Express the results as fold change in fluorescence relative to the untreated control.

Western Blot for Bcl-2 Family Proteins

This technique is used to measure changes in the expression levels of pro- and anti-apoptotic proteins.

Methodology:

- **Protein Extraction:** Lyse **NTR 368**-treated cells and determine protein concentration.
- **SDS-PAGE:** Separate 20-40 µg of protein per sample on a 12% SDS-polyacrylamide gel.
- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion

The **NTR 368** peptide is a valuable tool for studying the induction of apoptosis via the p75NTR intracellular domain. Its mechanism of action follows the canonical intrinsic pathway, involving JNK and caspase activation. Understanding the dose-response and time-course kinetics of **NTR 368** is essential for its application in research and potential therapeutic development. The standardized protocols and illustrative data provided in this guide offer a comprehensive framework for investigating the pro-apoptotic effects of this and similar agents, enabling researchers to generate reproducible and comparable results. Further investigation is warranted to precisely quantify the apoptotic kinetics specifically induced by the **NTR 368** peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. rndsystems.com [rndsystems.com]
2. medchemexpress.com [medchemexpress.com]
3. Induction of apoptosis by p75 neurotrophin receptor in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4. The neurotrophin receptor p75(NTR): novel functions and implications for diseases of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
6. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Understanding the Kinetics of NTR 368-Induced Apoptosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599692#understanding-the-kinetics-of-ntr-368-induced-apoptosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com